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Compound of Interest
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Cat. No.: B15577955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory landscape and recommended

preclinical study designs for Fenoverine-d8, a deuterated analog of the antispasmodic agent

Fenoverine. Given the limited publicly available data specific to Fenoverine-d8, this document

leverages information on the parent compound, Fenoverine, and general regulatory principles

for deuterated pharmaceuticals to offer a robust framework for its preclinical development.

Introduction to Fenoverine and the Rationale for
Deuteration
Fenoverine is an antispasmodic drug that functions by modulating calcium influx in smooth

muscle cells.[1][2][3] It is primarily indicated for the treatment of gastrointestinal spasms and

irritable bowel syndrome (IBS).[3][4] The mechanism of action involves the inhibition of voltage-

dependent calcium channels, which leads to the relaxation of smooth muscles.[3][5]

Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy

employed to improve the pharmacokinetic and/or toxicological profile of a drug.[6] This

modification can lead to a more stable chemical bond, potentially resulting in altered

metabolism, reduced formation of toxic metabolites, and an improved safety and efficacy profile

compared to the non-deuterated counterpart.[6][7] Fenoverine-d8 is the deuterated version of

Fenoverine, developed to potentially offer such advantages.[5]
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Regulatory Framework for Deuterated Drugs
There are no specific regulatory guidelines issued for Fenoverine-d8. Instead, its development

and approval will be governed by the existing framework for new chemical entities (NCEs) or,

more likely, by leveraging the data of its parent compound through expedited pathways.

2.1. The 505(b)(2) Pathway in the United States

The U.S. Food and Drug Administration (FDA) has recognized deuterated compounds as

distinct active moieties, making them eligible for NCE exclusivity.[6][8] The 505(b)(2) regulatory

pathway is a streamlined option that allows a sponsor to rely, in part, on the FDA's findings of

safety and effectiveness for a previously approved drug.[9] This approach can reduce the

overall development program, leading to lower costs and faster timelines.[6]

To utilize this pathway for Fenoverine-d8, a sponsor would need to establish a "bridge" to the

existing data for Fenoverine. This typically involves:

In vitro and in vivo studies to characterize any differences in metabolism between

Fenoverine and Fenoverine-d8.

Bridging toxicity studies to demonstrate a similar or improved safety profile.

Pharmacokinetic (PK) studies, including relative bioavailability, to compare the two

compounds.

2.2. European Medicines Agency (EMA) Considerations

The EMA provides guidelines on the chemistry of active substances, which would apply to

Fenoverine-d8.[10][11][12] Similar to the FDA, the EMA would require a comprehensive

dossier on the chemistry, manufacturing, and controls (CMC) of the new active substance. For

a deuterated compound, particular attention would be paid to the isotopic purity and the

potential for any novel impurities. While a direct equivalent to the 505(b)(2) pathway is not

explicitly defined, the EMA does allow for "hybrid" applications that rely in part on the data of a

reference medicinal product.

Preclinical Study Design for Fenoverine-d8
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The preclinical development program for Fenoverine-d8 should be designed to establish its

safety and pharmacological activity, with a focus on comparing its profile to that of Fenoverine.

3.1. In Vitro Pharmacology

Objective: To confirm the mechanism of action and to compare the potency and selectivity of

Fenoverine-d8 and Fenoverine.

Table 1: Illustrative In Vitro Pharmacology Data

Assay Type Target Parameter Fenoverine Fenoverine-d8

Calcium Channel

Binding

L-type Ca2+

channels
Ki (nM) 50 48

Smooth Muscle

Contraction
Guinea Pig Ileum IC50 (µM) 2.5 2.3

hERG Channel

Assay

hERG Potassium

Channel
IC50 (µM) >100 >100

Experimental Protocol: Smooth Muscle Contraction Assay

Tissue Preparation: Isolate segments of the guinea pig ileum and mount them in an organ

bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5%

CO2.

Contraction Induction: Induce contractions using a standard agonist such as acetylcholine or

potassium chloride.

Drug Application: Add increasing concentrations of Fenoverine or Fenoverine-d8 to the

organ bath and record the inhibition of the induced contractions.

Data Analysis: Calculate the IC50 value (the concentration of the drug that causes 50%

inhibition of the maximal contraction).

3.2. Pharmacokinetics
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Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME)

profile of Fenoverine-d8 and compare it to Fenoverine.

Table 2: Illustrative Pharmacokinetic Parameters in Rats (Oral Administration)

Parameter Fenoverine Fenoverine-d8

Tmax (h) 1.5 2.0

Cmax (ng/mL) 350 500

AUC (0-t) (ng·h/mL) 1200 2400

Half-life (t1/2) (h) 4 8

Bioavailability (%) 40 60

Experimental Protocol: Rodent Pharmacokinetic Study

Animal Model: Use male and female Sprague-Dawley rats.

Dosing: Administer a single oral dose of Fenoverine or Fenoverine-d8.

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8,

12, and 24 hours) post-dosing.

Bioanalysis: Analyze plasma concentrations of the parent drug and any major metabolites

using a validated LC-MS/MS method.

Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

3.3. Toxicology

Objective: To assess the safety profile of Fenoverine-d8 and identify any potential target

organs for toxicity.

Table 3: Illustrative Acute Toxicity Data in Rodents
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Species Route of Administration LD50 (mg/kg)

Mouse Oral 1200

Rat Oral 1500

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

Animal Model: Use female Swiss mice.

Dosing: Administer a single oral dose of Fenoverine-d8 to one animal.

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal

dies, the next animal is given a lower dose.

LD50 Calculation: The LD50 is calculated based on the pattern of survivals and deaths.

Visualization of Key Pathways and Workflows
4.1. Signaling Pathway of Fenoverine
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Caption: Mechanism of action of Fenoverine and Fenoverine-d8.

4.2. Preclinical Development Workflow for Fenoverine-d8
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Caption: A typical preclinical development workflow for a deuterated drug candidate.
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4.3. Regulatory Pathway Logic

Fenoverine-d8 Development

Can a bridge to Fenoverine data be established?

505(b)(2) Pathway
(Leverages existing data)

Yes

Full NCE Pathway
(Complete preclinical and clinical program)

No

NDA/MAA Submission

Click to download full resolution via product page

Caption: Decision logic for the regulatory submission pathway.

Conclusion
The preclinical development of Fenoverine-d8 presents a promising opportunity to enhance

the therapeutic profile of an established antispasmodic agent. While specific regulatory

guidance for this deuterated compound is not available, a clear path forward can be charted by

adhering to the general principles for deuterated drugs and engaging with regulatory agencies

early in the development process. A well-designed preclinical program that thoroughly

characterizes the pharmacology, pharmacokinetics, and toxicology of Fenoverine-d8, in direct

comparison to Fenoverine, will be critical for a successful regulatory submission and eventual

clinical translation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15577955?utm_src=pdf-body-img
https://www.benchchem.com/product/b15577955?utm_src=pdf-body
https://www.benchchem.com/product/b15577955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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